molecular formula C22H25N5O2 B12245544 4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one

4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12245544
M. Wt: 391.5 g/mol
InChI Key: GHYOFBCGCYVNLJ-UHFFFAOYSA-N
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Description

4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cardiovascular conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing neurotransmitter levels and improving cognitive function . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

4-[[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one

InChI

InChI=1S/C22H25N5O2/c1-25-11-10-16(12-22(25)28)13-26(2)17-14-27(15-17)21-9-8-19(23-24-21)18-6-4-5-7-20(18)29-3/h4-12,17H,13-15H2,1-3H3

InChI Key

GHYOFBCGCYVNLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC

Origin of Product

United States

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